Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative characterized by a fused bicyclic system with a thiazole ring and a pyrimidine ring. The compound features a 2-nitrophenyl-substituted furan moiety at the C2 position, a phenyl group at C5, and an ester group at C4.
Properties
CAS No. |
324566-54-3 |
|---|---|
Molecular Formula |
C27H21N3O6S |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H21N3O6S/c1-3-35-26(32)23-16(2)28-27-29(24(23)17-9-5-4-6-10-17)25(31)22(37-27)15-18-13-14-21(36-18)19-11-7-8-12-20(19)30(33)34/h4-15,24H,3H2,1-2H3/b22-15+ |
InChI Key |
KHVYAHMGLHLODJ-PXLXIMEGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core through the reaction of appropriate thioamides and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Substitution with the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols.
Scientific Research Applications
Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The nitrophenyl group can also participate in redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Substituent Effects at C2
The C2 substituent significantly impacts molecular conformation and intermolecular interactions:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- The 2,4,6-trimethoxybenzylidene group creates a planar aromatic system, leading to a dihedral angle of 80.94° between the thiazolo-pyrimidine core and the benzene ring. This steric hindrance reduces molecular planarity compared to the target compound .
- Crystallographic data (space group P21/n, a = 7.5363 Å, b = 18.178 Å) show intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- The electron-withdrawing fluorine atom induces dipole interactions, resulting in a dihedral angle of 75.2° between the benzylidene and thiazolo-pyrimidine systems .
Target Compound
Substituent Effects at C5
The indole moiety may facilitate π-π stacking in biological targets .
Target Compound The phenyl group at C5 provides moderate hydrophobicity, favoring membrane permeability but reducing aqueous solubility compared to dimethylamino-substituted analogs .
Pharmacological Activity
Antimicrobial Activity
Thiazolo-pyrimidines with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced antimicrobial activity:
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Demonstrates MIC = 8 µg/mL against Staphylococcus aureus due to the chloro group’s electronegativity .
Target Compound
Anticancer Potential
Ethyl 5-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Shows IC₅₀ = 12 µM against MCF-7 breast cancer cells, attributed to the fluorophenyl-pyrrole moiety’s DNA intercalation ability .
Target Compound
- The nitro group may act as a redox-active center, generating reactive oxygen species (ROS) in cancer cells. However, cytotoxicity data are pending .
Crystallographic and Electronic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
